

Technical Guide: Physicochemical Properties of 4-Bromo-N,N-di-p-tolylaniline

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Compound of Interest

Compound Name: 4-Bromo-N,N-di-p-tolylaniline

Cat. No.: B1279164

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative with potential applications in organic synthesis, materials science, and pharmaceutical research. Its structure, featuring a bromine substituent and two tolyl groups on the aniline nitrogen, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a general workflow for the characterization of such compounds.

Core Physical Properties

The physical characteristics of **4-Bromo-N,N-di-p-tolylaniline** are crucial for its handling, purification, and application in various chemical processes. The available quantitative data is summarized in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₁₈ BrN
Molecular Weight	352.28 g/mol
Melting Point	102 °C
Boiling Point	Data not available
Solubility	Qualitative data suggests solubility in common organic solvents. Quantitative data is not readily available.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **4-Bromo-N,N-di-p-tolylaniline** is not readily available in the public domain. The following sections outline the standard experimental protocols that would be used to obtain this data.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic properties of an organic compound like **4-Bromo-N,N-di-p-tolylaniline**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Ensure the sample of **4-Bromo-N,N-di-p-tolylaniline** is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to approach the expected melting point.
- Once the temperature is within 15-20 °C of the expected melting point (102 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
- Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.
- For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes and rack
- Vortex mixer or shaker
- Graduated cylinders or pipettes
- Analytical balance

- A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)

Procedure for Qualitative Solubility:

- Add approximately 10-20 mg of **4-Bromo-N,N-di-p-tolylaniline** to a series of test tubes.
- To each test tube, add 1 mL of a different solvent.
- Vigorously agitate each tube using a vortex mixer or by shaking for at least one minute.
- Visually inspect each tube for the presence of undissolved solid.
- Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure for Quantitative Solubility:

- Prepare a saturated solution of **4-Bromo-N,N-di-p-tolylaniline** in a chosen solvent at a specific temperature by adding an excess of the compound to the solvent.
- Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- Allow any undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.
- Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.
- Calculate the solubility in terms of g/100 mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure.

Apparatus:

- NMR spectrometer (e.g., 300, 400, or 500 MHz)

- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Pipettes

Procedure for ^1H and ^{13}C NMR:

- Dissolve 5-10 mg of **4-Bromo-N,N-di-p-tolylaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
- Insert the NMR tube into the spectrometer's probe.
- Acquire the ^1H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the ^1H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J values) to elucidate the proton environments.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Process the ^{13}C NMR spectrum and analyze the chemical shifts to identify the different carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

Apparatus:

- FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Spatula

Procedure (using ATR-FTIR):

- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small amount of the solid **4-Bromo-N,N-di-p-tolylaniline** sample directly onto the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
- The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm^{-1}).
- Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule. Key expected vibrations would include C-H stretching from the aromatic rings and methyl groups, C=C stretching of the aromatic rings, C-N stretching, and the C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Apparatus:

- Mass spectrometer (e.g., with Electron Ionization - EI, or Electrospray Ionization - ESI source)

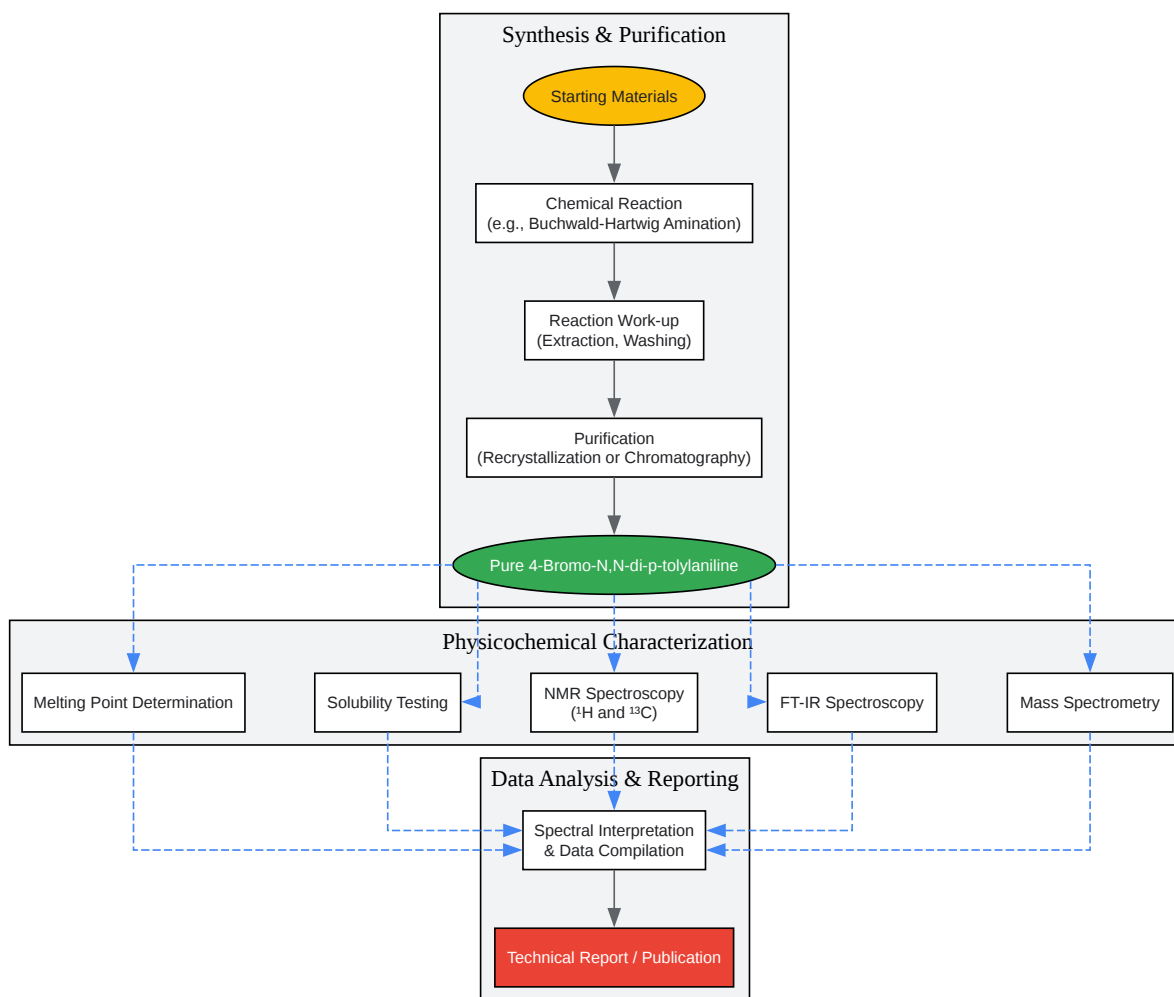
- Sample introduction system (e.g., direct insertion probe, or coupled with Gas Chromatography - GC, or Liquid Chromatography - LC)

Procedure (using Direct Insertion Probe with EI):

- Load a small amount of the **4-Bromo-N,N-di-p-tolylaniline** sample onto the tip of the direct insertion probe.
- Insert the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample into the ion source.
- In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .
- Analyze the spectrum to identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which can provide structural information. The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) should be visible in the molecular ion and bromine-containing fragment peaks.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like **4-Bromo-N,N-di-p-tolylaniline**.



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